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Compound of Interest

Compound Name: N-Boc-PEG7-alcohol

Cat. No.: B609481 Get Quote

In-Depth Technical Guide: N-Boc-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG7-alcohol, a
heterobifunctional linker crucial in the development of advanced therapeutic modalities such as

antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Data
N-Boc-PEG7-alcohol is a valuable chemical tool possessing a terminal hydroxyl group and a

Boc-protected amine, separated by a seven-unit polyethylene glycol (PEG) spacer. This

structure imparts desirable physicochemical properties, such as increased hydrophilicity, to the

molecules it connects.
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Property Value Citations

CAS Number 1292268-13-3 [1][2]

Molecular Formula C₁₉H₃₉NO₉ [2]

Molecular Weight 425.5 g/mol

Appearance Colorless to light yellow liquid

Solubility
Soluble in Water, DMSO,

DCM, DMF

Storage -20°C

Synthesis and Functionalization
While a specific, detailed synthesis protocol for N-Boc-PEG7-alcohol is not readily available in

peer-reviewed literature, its synthesis can be inferred from established methods for similar

PEGylated compounds. A general approach involves the mono-Boc protection of a diamine

followed by subsequent reactions to introduce the PEG chain and terminal hydroxyl group. For

instance, a facile route for the mono-Boc protection of symmetrical and unsymmetrical

diamines has been developed, which involves the sequential addition of one mole of HCl and

one mole of (Boc)₂O.

The functional groups of N-Boc-PEG7-alcohol allow for versatile chemical modifications:

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed

under mild acidic conditions to yield a primary amine. This amine can then be conjugated to

various molecules, such as targeting ligands or payloads.

Terminal Hydroxyl Group: The hydroxyl group can be activated for subsequent reactions. A

common method is tosylation, where the alcohol is reacted with tosyl chloride in the

presence of a base like pyridine or triethylamine to form a tosylate. This tosylate is an

excellent leaving group, facilitating nucleophilic substitution reactions.
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N-Boc-PEG7-alcohol serves as a critical linker in the construction of complex therapeutic

molecules, primarily ADCs and PROTACs. The PEG spacer enhances the solubility and

pharmacokinetic properties of the resulting conjugates.

Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The linker, in this case synthesized using N-Boc-PEG7-alcohol, plays a crucial

role in the efficacy of the PROTAC by dictating the distance and orientation between the target

protein and the E3 ligase.

The general mechanism of action for a PROTAC is a signaling cascade that results in targeted

protein degradation.
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Caption: General mechanism of PROTAC-mediated protein degradation.

Role in ADCs
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of

the linker, including its length and stability, are critical for the efficacy and safety of the ADC. N-
Boc-PEG7-alcohol can be incorporated into ADC linkers to improve their solubility and

pharmacokinetic profile.
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Experimental Protocols
The following are generalized experimental protocols that can be adapted for the use of N-
Boc-PEG7-alcohol.

Activation of the Hydroxyl Group (Tosylation)
This protocol describes the conversion of the terminal hydroxyl group of N-Boc-PEG7-alcohol
to a tosylate, making it a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

N-Boc-PEG7-alcohol

Dry Dichloromethane (DCM)

Pyridine or Triethylamine

p-Toluenesulfonyl chloride (TsCl)

Water

Brine solution

Anhydrous sodium sulfate

Procedure:

Dissolve N-Boc-PEG7-alcohol (1 eq.) in dry DCM (10 volumes) and cool the solution to

0°C.

Add pyridine or triethylamine (1.5 eq.) to the solution.

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.

Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion

(monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

Upon completion, dilute the reaction mixture with water and separate the layers.
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Extract the aqueous layer with DCM.

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine

solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the desired tosylated product.

Boc-Deprotection of the Amine Group
This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

Boc-protected PEG compound

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Cold diethyl ether

Procedure:

Dissolve the Boc-protected PEG compound in a solution of TFA in DCM (e.g., 20-50% TFA).

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS if

possible.

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

Precipitate the deprotected product by adding cold diethyl ether.

Centrifuge to pellet the product and discard the supernatant.

Wash the product pellet with cold diethyl ether to remove residual TFA.

Air-dry the pellet and resuspend the deprotected PEGylated compound in a suitable buffer

(e.g., PBS, pH 7.4).
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Signaling Pathways
While N-Boc-PEG7-alcohol itself is not directly involved in signaling pathways, its application

in PROTACs directly modulates cellular signaling by inducing the degradation of specific

proteins. The degradation of a target protein can have profound effects on the signaling

pathways in which it is involved. For example, targeting a kinase with a PROTAC will

downregulate the signaling pathway that the kinase regulates. The selection of the target

protein determines which signaling pathway will be affected.

The workflow for developing a PROTAC to target a specific signaling pathway is outlined below.
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Caption: Workflow for PROTAC development targeting a specific signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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